3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
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Overview
Description
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multistep procedures. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
- 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one
- 3-(1-Ethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-8-ol
Uniqueness
3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
585520-35-0 |
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Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-2-18-9-6-11(7-10-18)13-12-5-3-4-8-15-14(12)17-16-13/h11H,2-10H2,1H3,(H2,15,16,17) |
InChI Key |
PVSZDJBAZLLFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
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